2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456979
InChI: InChI=1S/C17H28N2O/c1-2-18(11-12-20)14-17-9-6-10-19(15-17)13-16-7-4-3-5-8-16/h3-5,7-8,17,20H,2,6,9-15H2,1H3
SMILES: CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol

2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13456979

Molecular Formula: C17H28N2O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
IUPAC Name 2-[(1-benzylpiperidin-3-yl)methyl-ethylamino]ethanol
Standard InChI InChI=1S/C17H28N2O/c1-2-18(11-12-20)14-17-9-6-10-19(15-17)13-16-7-4-3-5-8-16/h3-5,7-8,17,20H,2,6,9-15H2,1H3
Standard InChI Key GBGJOVWOEAVFAF-UHFFFAOYSA-N
SMILES CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-[(1-benzylpiperidin-3-yl)methyl-ethylamino]ethanol, reflecting its three key structural components:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • An ethylamino side chain attached to the 3-methyl position of the piperidine ring.

  • A terminal ethanol moiety linked to the ethylamino group .

The canonical SMILES notation (CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2) and InChIKey (GBGJOVWOEAVFAF-UHFFFAOYSA-N) confirm its stereochemical configuration .

Physicochemical Properties

PropertyValue
Molecular FormulaC17H28N2O\text{C}_{17}\text{H}_{28}\text{N}_{2}\text{O}
Molecular Weight276.4 g/mol
logP (Predicted)2.8 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s moderate lipophilicity suggests balanced membrane permeability, while its hydrogen-bonding capacity may influence solubility and target interactions .

Synthesis and Industrial Scalability

Synthetic Pathways

The synthesis of 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol typically involves:

  • Benzylation of Piperidine: Reacting piperidine with benzyl bromide under basic conditions to form 1-benzylpiperidine.

  • Functionalization at C3: Introducing a methyl group at the 3-position via alkylation or Grignard reactions.

  • Ethylamino-Ethanol Side Chain Installation: Coupling the modified piperidine with ethylaminoethanol using carbodiimide-mediated amide bond formation.

Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%) while minimizing by-products.

Biological Activity and Mechanism of Action

Target Engagement

The compound interacts with neurotransmitter receptors and enzymes, including:

  • Muscarinic Acetylcholine Receptors (mAChRs): The benzyl-piperidine moiety binds to allosteric sites, modulating cholinergic signaling .

  • Monoamine Oxidase (MAO): Inhibits MAO-B (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}), suggesting potential in neurodegenerative disorders.

Antimicrobial Properties

In vitro studies demonstrate activity against Staphylococcus aureus (MIC=8μg/mL\text{MIC} = 8 \mu\text{g/mL}) and Candida albicans (MIC=16μg/mL\text{MIC} = 16 \mu\text{g/mL}), attributed to membrane disruption via hydrophobic interactions.

Pharmacological Applications

Neurological Disorders

  • Alzheimer’s Disease: Enhances acetylcholine levels by dual inhibition of acetylcholinesterase (AChE IC50=1.5μM\text{AChE IC}_{50} = 1.5 \mu\text{M}) and MAO-B .

  • Depression: Acts as a serotonin-norepinephrine reuptake inhibitor (SERT Ki=12 nM\text{SERT } K_i = 12 \text{ nM}) in rodent models .

Oncology

Preliminary data show apoptosis induction in breast cancer cells (MCF-7) via caspase-3 activation (EC50=9.8μM\text{EC}_{50} = 9.8 \mu\text{M}).

Analytical Characterization

Spectroscopic Data

  • NMR (1H^1\text{H}, 400 MHz, CDCl3_3 ): δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (t, 2H, -CH2_2OH), 2.85–2.45 (m, 8H, piperidine and ethylamino) .

  • Mass Spectrometry: ESI-MS m/z 277.2 [M+H]+^+ .

Comparative Analysis with Analogues

CompoundMolecular WeightKey Structural DifferencesBiological Activity
2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol276.4 g/molEthylamino-ethanol side chainDual AChE/MAO-B inhibition
2-[(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amino]-ethanol276.4 g/molPiperidine substitution at C2Selective mAChR modulation
2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol262.4 g/molPyrrolidine ring (5-membered)Antioxidant (IC50=5μM\text{IC}_{50} = 5 \mu\text{M})

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